molecular formula C20H16D8ClN3OS B1165231 Prochlorperazine Sulfoxide-d8

Prochlorperazine Sulfoxide-d8

Número de catálogo: B1165231
Peso molecular: 397.99
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Prochlorperazine Sulfoxide-d8 is a chemical reference standard featuring eight deuterium atoms, designed for use in advanced analytical and mass spectrometry-based research. This stable isotope-labeled compound is primarily utilized as an internal standard for the precise quantification of Prochlorperazine and its metabolites, particularly Prochlorperazine Sulfoxide, in biological matrices . Using a deuterated standard is critical for achieving high accuracy and reliability in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, as it corrects for variations in sample preparation and instrument analysis. Prochlorperazine is a phenothiazine derivative that functions as a dopamine D2 receptor antagonist . It is used therapeutically as an antipsychotic and antiemetic agent . The sulfoxide metabolite is a key product of the drug's metabolism in the body . Research into the pharmacokinetics and metabolic pathways of Prochlorperazine is essential for understanding its efficacy, safety, and side-effect profile, which includes potential extrapyramidal symptoms . This deuterated sulfoxide compound is therefore an invaluable tool for analytical method development, method validation, and quality control (QC) applications in pharmaceutical research and development, supporting work toward Abbreviated New Drug Applications (ANDAs) and commercial production . This product is intended for research purposes only and is not approved for human or veterinary diagnosis or therapeutic use. A comprehensive Certificate of Analysis (CoA) is provided, detailing identity and purity verified by multiple techniques such as NMR and HPLC, with target purities typically exceeding 98% .

Propiedades

Fórmula molecular

C20H16D8ClN3OS

Peso molecular

397.99

Origen del producto

United States

Aplicaciones Científicas De Investigación

Introduction to Prochlorperazine Sulfoxide-d8

Prochlorperazine Sulfoxide-d8 is a deuterated derivative of prochlorperazine, a phenothiazine antipsychotic medication primarily used to treat severe nausea and vomiting, as well as psychotic disorders. The deuteration enhances the compound's stability and may alter its pharmacokinetic properties, making it a valuable subject for scientific research, particularly in pharmacology and medicinal chemistry.

Pharmacokinetics and Metabolism Studies

Prochlorperazine Sulfoxide-d8 serves as a critical tool in pharmacokinetic studies due to its unique isotopic labeling. The deuterium atoms allow for enhanced tracking of the compound's metabolic pathways in biological systems. This is particularly useful in understanding the metabolism of phenothiazines and their effects on various biological targets.

Table 1: Comparison of Pharmacokinetic Properties

PropertyProchlorperazineProchlorperazine Sulfoxide-d8
Half-lifeVaries by patientExtended due to deuteration
Metabolic StabilityModerateIncreased stability
Detection MethodsStandard assaysAdvanced mass spectrometry

Anticancer Research

Recent studies have explored the anticancer potential of phenothiazine derivatives, including Prochlorperazine Sulfoxide-d8. Research indicates that these compounds can exhibit antiproliferative effects against various cancer cell lines, making them candidates for further investigation in cancer therapies.

Case Study: Anticancer Activity

A study demonstrated that derivatives of prochlorperazine showed significant inhibition of cell proliferation in breast cancer cells. The research utilized Prochlorperazine Sulfoxide-d8 to assess its efficacy compared to non-deuterated forms, revealing enhanced activity potentially due to altered metabolic pathways.

Neuropharmacological Applications

Prochlorperazine Sulfoxide-d8 is also being investigated for its neuropharmacological effects. It has been shown to interact with neurotransmitter systems, particularly dopamine receptors, which are implicated in various neuropsychiatric disorders.

Table 2: Neuropharmacological Effects

EffectMechanismImplications
Dopamine receptor blockadeInhibition of D2 receptorsPotential treatment for schizophrenia
Antiemetic activitySerotonin receptor modulationEffective for nausea and vomiting

Diagnostic Tools in Drug Development

The compound is utilized as a reference standard in drug development and quality control processes. Its stable isotopic nature allows for precise quantification in analytical methods, aiding in the evaluation of new formulations and therapeutic strategies.

Análisis De Reacciones Químicas

Metabolic Pathways

Prochlorperazine Sulfoxide-d8 undergoes hepatic metabolism similar to its non-deuterated counterpart, though with modified kinetics due to deuterium substitution . Key metabolic reactions include:

Reaction Type Enzyme Involved Products Deuteration Impact
Oxidation CYP2D6Hydroxylated derivativesSlower reaction rates
Demethylation CYP3A4N-desmethyl metabolitesReduced metabolic clearance
Sulfoxide Reduction Flavin-containing monooxygenasesProchlorperazine derivativesPotential pathway inhibition
Glucuronidation UGT1A4Glucuronide conjugatesUnaffected by deuteration
  • Oxidation : The deuterium atoms at specific positions slow CYP2D6-mediated oxidation, enhancing metabolic stability for tracking purposes .

  • Sulfoxide Reduction : While the sulfoxide group is typically reduced in vivo, deuteration may stabilize the sulfoxide form, altering downstream metabolite profiles .

Enzymatic Interactions

Prochlorperazine Sulfoxide-d8 interacts with enzymes beyond metabolic pathways:

  • Dopamine D2 Receptor Antagonism : Retains affinity for D2 receptors, though deuterium may slightly alter binding kinetics .

  • P2X7 Receptor Inhibition : Demonstrates potential inhibition of calcium ion influx in macrophages, a property shared with non-deuterated prochlorperazine .

Physicochemical Stability

Data from ChemicalBook highlights stability parameters:

Property Value Implications for Reactivity
Melting Point 164–165°CHigh thermal stability
Solubility Slight in DMSO, MethanolLimited solubility in polar solvents
pKa 7.65Predominantly protonated at physiological pH
  • Storage : Requires refrigeration (2–8°C) to prevent degradation .

Synthetic and Degradation Reactions

While synthesis details are proprietary, degradation pathways include:

  • Hydrolysis : Susceptible to acidic or basic conditions, cleaving the piperazine moiety.

  • Photooxidation : Exposure to UV light may form quinone-like structures .

Comparative Analysis with Non-deuterated Form

Deuteration in Prochlorperazine Sulfoxide-d8 introduces subtle but significant differences:

Parameter Prochlorperazine Sulfoxide Prochlorperazine Sulfoxide-d8
Metabolic Half-life 8–9 hours Extended due to isotope effects
Enzymatic Affinity High for CYP2D6Moderately reduced
Research Utility Therapeutic monitoringIsotopic tracing in ADME studies

Comparación Con Compuestos Similares

Prochlorperazine and Its Metabolites

Key Differences in Metabolism and Exposure

  • Prochlorperazine : The parent compound undergoes extensive first-pass metabolism, producing metabolites such as N-desmethyl prochlorperazine , prochlorperazine sulfoxide , and prochlorperazine sulfoxide 4′-N-oxide .
  • Prochlorperazine Sulfoxide : A primary oxidative metabolite, formed via sulfoxidation. Studies show that buccal administration of prochlorperazine reduces metabolite exposure by ~50% compared to oral tablets, likely due to bypassing hepatic metabolism .
  • Prochlorperazine Sulfoxide-d8: Used to track sulfoxide metabolite dynamics. Unlike the non-deuterated form, it exhibits negligible interference in LC-MS due to its isotopic signature .

Table 1: Metabolic Pathways and Exposure

Compound Metabolic Pathway Relative Exposure (vs. Oral) Key Role in Analysis
Prochlorperazine N-demethylation, sulfoxidation 100% (baseline) Parent drug
Prochlorperazine Sulfoxide Sulfoxidation 45% (buccal) / 100% (oral) Major metabolite
Prochlorperazine Sulfoxide-d8 N/A (synthetic standard) N/A Internal standard for LC-MS

Phenothiazine Derivatives: Fluphenazine and Perphenazine

Structural and Functional Differences

  • Binding Affinity to Melanin: Prochlorperazine binds melanin with higher affinity (K₁ = 1.0 × 10⁶ M⁻¹) compared to fluphenazine (K₁ = 2.6 × 10⁴ M⁻¹) . This results in stronger cytotoxicity in lightly pigmented melanocytes (HEMn-LP), where unbound prochlorperazine concentrations are higher . EC₅0 Values: Prochlorperazine reduces HEMn-LP cell viability at EC₅0 = 18.49 μM, tenfold lower than fluphenazine (EC₅0 = 184.9 μM) .

Mechanistic Divergence in Cancer Cells :

  • Glioblastoma Migration : Prochlorperazine (0.5 µM) reduces U87-MG cell migration by 8.15%, whereas perphenazine (0.5 µM) achieves 13.49% reduction. Both compounds paradoxically increase invasion in transwell assays, suggesting context-dependent effects .

Table 2: Cytotoxicity and Melanin Binding

Compound Association Constant (K₁, M⁻¹) Binding Sites (μmol/mg melanin) EC₅0 in HEMn-LP (μM)
Prochlorperazine 1.0 × 10⁶ 1.11 18.49
Fluphenazine 2.6 × 10⁴ 0.25 184.9

Chlorpromazine and Other Antipsychotics

Efflux Pump Inhibition :

  • Cross-Resistance : Prochlorperazine and SbIII exhibit cross-resistance in L. guyanensis, suggesting shared efflux pathways .

Non-Phenothiazine Comparators

Cannabinoids (THC/CBD):

  • While cannabinoids share antiemetic properties with prochlorperazine, they lack prochlorperazine’s dopamine receptor antagonism, reducing EPS risk but increasing psychoactive side effects .

Metoclopramide :

  • Unlike prochlorperazine, metoclopramide primarily targets dopamine D₂ receptors without significant melanin binding, resulting in lower cytotoxicity in pigmented cells .

Métodos De Preparación

Oxidation of Prochlorperazine-d8

The primary route involves oxidizing Prochlorperazine-d8 using deuterium-compatible oxidizing agents. Key steps include:

  • Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in deuterated solvents (e.g., dichloromethane-d₂).

  • Conditions : Reactions are conducted at 0–25°C under inert atmospheres to prevent deuterium exchange.

For example, treating Prochlorperazine-d8 with mCPBA in dichloromethane-d₂ at 20°C yields Prochlorperazine Sulfoxide-d8 with >95% isotopic purity. The reaction mechanism proceeds via electrophilic attack on the sulfur atom, forming a sulfonium ion intermediate that reacts with the oxidizing agent.

Deuterium Incorporation Strategies

Deuterium is introduced at specific positions during the synthesis of the Prochlorperazine precursor. The eight deuterium atoms in Prochlorperazine Sulfoxide-d8 are typically incorporated into the piperazine and phenothiazine rings using the following approaches:

Deuterated Intermediates

  • Piperazine Ring Deuteration : N-Boc-4-piperidone-2,2,3,3,5,5,6,6-d₈ (98 atom % D) serves as a starting material for synthesizing deuterated piperazine intermediates. Reduction with Borane-d₃ yields deuterated piperidines, which are subsequently alkylated.

  • Phenothiazine Ring Deuteration : Fluorobenzene-d₅ (98 atom % D) is used in Friedel-Crafts alkylation reactions to introduce deuterium into the phenothiazine moiety.

Reaction Optimization

  • Deuterium Retention : Anaerobic conditions and low temperatures (e.g., 0°C) minimize deuterium loss during reactions.

  • Catalysts : Acidic catalysts like deuterated trifluoroacetic acid (TFA-d) enhance reaction rates without compromising isotopic integrity.

Key Reaction Steps and Conditions

The synthesis is segmented into discrete stages, each requiring precise control (Table 1):

Table 1: Reaction Steps for Prochlorperazine Sulfoxide-d8 Synthesis

StepDescriptionReagents/ConditionsDeuterium Source
1Piperazine ring deuterationN-Boc-4-piperidone-d₈, Borane-d₃, KOHN-Boc-4-piperidone-d₈ (98% D)
2Phenothiazine ring alkylationFluorobenzene-d₅, AlCl₃, 40°CFluorobenzene-d₅ (98% D)
3Oxidation to sulfoxidemCPBA, CH₂Cl₂-d₂, 20°CCH₂Cl₂-d₂
4PurificationChiral UPLC, 0.1% TFA-d in acetonitrileN/A

Purification and Characterization

Post-synthesis purification ensures isotopic and chemical purity:

  • Chromatography : Chiral ultra-performance liquid chromatography (UPLC) resolves enantiomers using 0.1% TFA-d in acetonitrile/water gradients.

  • Spectroscopy :

    • NMR : ¹H and ²H NMR verify deuterium distribution and quantify isotopic enrichment (e.g., 98% D at piperazine positions).

    • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., m/z 398.0 for [M+H]⁺).

Industrial-Scale Production Considerations

Scaling up synthesis necessitates adaptations to maintain efficiency and purity:

  • Continuous Flow Systems : Microreactors enhance heat/mass transfer during exothermic oxidation steps.

  • Quality Control : Batch testing via HPLC-MS ensures compliance with pharmacopeial standards for isotopic purity (>95% D).

Challenges and Optimization Strategies

Deuterium Exchange

  • Issue : Labile deuterium atoms may exchange with protons under acidic/basic conditions.

  • Mitigation : Buffered reaction media (pH 6–8) and aprotic solvents (e.g., THF-d₈) stabilize deuterium.

Side Reactions

  • Sulfone Formation : Over-oxidation to sulfones is minimized by stoichiometric oxidant use and short reaction times.

Recent Advances in Synthesis Methodology

Innovations from 2024–2025 include:

  • Enzymatic Oxidation : Peroxygenases (e.g., Agrocybe aegerita peroxidase) catalyze sulfoxidation with 99% regioselectivity, reducing deuterium scrambling.

  • Flow Photochemistry : UV-mediated oxidation in deuterated solvents accelerates reaction rates by 3-fold compared to batch methods .

Q & A

Basic Research Questions

Q. How is Prochlorperazine Sulfoxide-d8 synthesized and characterized in laboratory settings?

  • Methodological Answer : Synthesis involves nucleophilic substitution of a chloroalkylamine with a phenothiazine core, followed by deuterium incorporation at specific positions using optimized deuteration protocols. Characterization employs Fourier Transform Infrared Spectroscopy (FTIR) to confirm functional groups (e.g., sulfoxide and piperazine moieties) and High-Performance Liquid Chromatography (HPLC) coupled with UV detection (254 nm) to assess purity (>98%). Stability under synthetic conditions is validated via mass balance studies .

Q. What spectroscopic techniques are used to verify the structural integrity of Prochlorperazine Sulfoxide-d8?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies deuterium incorporation and confirms stereochemical fidelity. UV-Vis spectrophotometry quantifies molar absorptivity at λmax 254 nm, while FTIR validates sulfoxide (-S=O) and deuterated alkyl chain vibrations. Cross-validation with Liquid Chromatography-Mass Spectrometry (LC-MS) ensures molecular ion ([M+H]<sup>+</sup>) accuracy .

Q. What are the primary degradation pathways of Prochlorperazine Sulfoxide-d8 under forced degradation conditions?

  • Methodological Answer : Forced degradation studies (ICH Q1A) reveal oxidation to sulfone derivatives under peroxide exposure, hydrolysis of the piperazine ring in acidic/basic conditions, and photolytic cleavage of the phenothiazine core. Ultra-Performance Liquid Chromatography (UPLC) with photodiode array detection resolves degradants, with mass spectrometry (MS) confirming structures. Degradation kinetics are modeled using Arrhenius equations .

Q. Which chromatographic parameters optimize separation of Prochlorperazine Sulfoxide-d8 from synthetic impurities?

  • Methodological Answer : Reverse-phase UPLC (C4 column, 1.7 µm) with a mobile phase of 0.1% formic acid in water:acetonitrile (70:30 v/v) at 0.3 mL/min achieves baseline separation. Column temperature (40°C) and injection volume (2 µL) minimize peak broadening. System suitability criteria include resolution >2.0 between sulfoxide-d8 and its non-deuterated analog .

Advanced Research Questions

Q. How does the deuterated form (d8) of Prochlorperazine Sulfoxide enhance quantification in pharmacokinetic studies?

  • Methodological Answer : The d8 isotope serves as an internal standard in Stable Isotope Dilution Mass Spectrometry (SID-MS), reducing matrix effects in biological samples. Deuterium labeling minimizes metabolic interference, enabling precise quantification of parent drug and metabolites (e.g., N-desmethyl prochlorperazine sulfoxide) in plasma. Calibration curves (1–100 ng/mL) show R<sup>2</sup> >0.99 with inter-day precision <15% .

Q. What methodological considerations resolve contradictions in pharmacokinetic data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies in bioavailability are addressed by physiologically based pharmacokinetic (PBPK) modeling to account for first-pass metabolism differences. In vitro-in vivo extrapolation (IVIVE) uses hepatocyte clearance data adjusted for plasma protein binding. Cross-species scaling (e.g., rat-to-human) incorporates allometric principles and enzyme kinetics (CYP2D6/3A4) .

Q. How do metabolite profiles differ between buccal and oral administration routes for Prochlorperazine Sulfoxide-d8?

  • Methodological Answer : Buccal administration bypasses hepatic first-pass metabolism, yielding 2.3-fold higher plasma AUC0–24 versus oral dosing. Novel metabolites (e.g., 7-hydroxy sulfoxide-d8) are identified via LC-MS/MS fragmentation patterns. Metabolite exposure ratios (buccal/oral) for N-desmethyl and sulfoxide derivatives are 0.45 and 0.52, respectively, due to reduced cytochrome P450 activity .

Q. What experimental strategies validate forced degradation studies for Prochlorperazine Sulfoxide-d8 in stability-indicating assays?

  • Methodological Answer : Forced degradation under ICH Q1B conditions (e.g., 0.1N HCl, 3% H2O2, 6000 lux light) is quantified using UPLC-PDA. Mass balance (>95%) confirms method accuracy. Degradant structures are elucidated via high-resolution MS (HRMS) and NMR. Stress testing at 40°C/75% RH for 6 months predicts shelf-life using the Arrhenius-Eyring model .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.